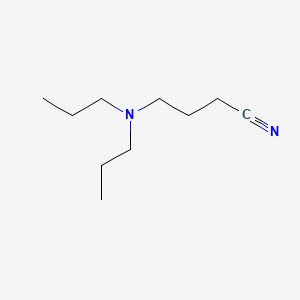

4-(Dipropylamino)butanenitrile

Descripción

Significance as a Foundational Chemical Intermediate in Advanced Organic Synthesis

The importance of 4-(Dipropylamino)butanenitrile in organic synthesis lies in its nature as a bifunctional molecule. The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group on the same carbon backbone allows for a variety of synthetic manipulations. This dual functionality makes it a versatile starting material for the construction of a wide array of organic compounds.

In advanced organic synthesis, intermediates like this compound are crucial for building molecular complexity. The dipropylamino group can direct certain reactions or be a key feature in the final target molecule, while the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or ketones. This versatility is a key asset in the multi-step synthesis of complex organic molecules, including those with potential applications in materials science and medicinal chemistry.

Overview of its Versatility in Forming Diverse Chemical Entities

The chemical versatility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for the synthesis of a diverse range of chemical structures.

Reactions at the Nitrile Group:

Reduction: The nitrile group can be reduced to a primary amine, yielding a diamine. This transformation is fundamental in creating building blocks for polymers or chelating agents.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, forming 4-(dipropylamino)butanoic acid. This introduces a new functional group for further reactions, such as esterification or amidation.

Grignard Reaction: Reaction with Grignard reagents can convert the nitrile group into a ketone, providing a route to more complex carbon skeletons.

Reactions Involving the Amino Group:

Quaternization: As a tertiary amine, the dipropylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. These salts can have applications as phase-transfer catalysts or possess unique biological properties.

The combination of these potential reactions allows chemists to use this compound as a linchpin in synthetic strategies, enabling the creation of a wide variety of more complex molecules from a single, foundational intermediate.

Positioning within the Broader Class of Amino-Nitriles

Amino-nitriles are a class of organic compounds that contain both an amino group and a nitrile group. Current time information in Bangalore, IN. They are recognized as valuable intermediates in organic synthesis. researchgate.net The relative positions of the amino and nitrile groups (alpha, beta, gamma, etc.) significantly influence the compound's reactivity and applications.

This compound is classified as a γ-amino-nitrile, as the amino group is on the gamma carbon relative to the nitrile. This separation of the two functional groups means they generally react independently of each other, unlike α-amino-nitriles where the proximity of the groups can lead to unique cyclization reactions or other intramolecular interactions. The reactivity of γ-amino-nitriles is considered to be less than that of α-aminonitriles in certain reactions. mdpi.com

The study of simpler γ-amino-nitriles, such as 4-aminobutanenitrile, provides insight into the likely chemical behavior of this compound. For instance, improved methods for the synthesis of 4-aminobutanenitrile have been developed, which could potentially be adapted for its dipropyl-substituted analog. tandfonline.comingentaconnect.comresearchgate.nettandfonline.com The stability of these compounds is also a key consideration, with some being stored as their hydrochloride salts to improve shelf-life. tandfonline.comingentaconnect.comresearchgate.nettandfonline.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(dipropylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJPZKPNJVGMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220522 | |

| Record name | 4-Dipropylaminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70288-99-2 | |

| Record name | 4-(Dipropylamino)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70288-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dipropylaminobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Dipropylaminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dipropylaminobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

De Novo Synthesis of 4-(Dipropylamino)butanenitrile

De novo synthesis refers to the creation of the molecule from simpler, more readily available starting materials. For this compound, this encompasses direct functionalization of the parent amine or building the molecule through a sequence of reactions.

Oxidative Cyanation Pathways of Tertiary Amines

A prominent method for synthesizing α-amino nitriles is through the oxidative cyanation of tertiary amines. researchgate.net This process involves the direct introduction of a cyanide group onto the carbon atom adjacent (in the α-position) to the nitrogen atom of the amine.

A notable advancement in oxidative cyanation involves the use of potassium thiocyanate (KSCN) as a safer cyanide source, coupled with an oxidant like tert-butyl hydroperoxide (tBuOOH). organic-chemistry.orgacs.org The oxidation of KSCN releases cyanide ions in situ, which can then be trapped by the co-oxidized tertiary amine to form the α-amino nitrile. organic-chemistry.orgacs.org

This method offers a greener and safer alternative to traditional cyanating agents. organic-chemistry.org Optimization studies have shown that the yield of the α-amino nitrile product can be significantly influenced by the stoichiometry of the reagents. For instance, increasing the equivalents of both KSCN and tBuOOH has been demonstrated to improve reaction yields. organic-chemistry.org These reactions are often performed in aqueous solutions and can proceed without the need for a metal catalyst, minimizing toxic byproducts. organic-chemistry.orgacs.org The waste products, such as water, potassium bisulfate, and tert-butanol, are environmentally benign. organic-chemistry.org

Table 1: Example of Reagent Optimization in Oxidative Cyanation

| Equivalents of KSCN | Equivalents of tBuOOH | Solvent | Yield (%) |

| 2 | 2 | Water | Moderate |

| 4 | 4 | Water | Improved |

| 4 | 4 | Solvent-free | 66 |

The mechanism of oxidative cyanation of tertiary amines is believed to proceed through a radical pathway. The process is initiated by the oxidant, such as tert-butyl hydroperoxide, which facilitates the generation of radical species. organic-chemistry.orgnih.gov

The proposed mechanism involves the following key steps:

Formation of an Iminium Ion: The tertiary amine is oxidized to form a reactive iminium ion intermediate. researchgate.net

Cyanide Generation: Simultaneously, the cyanide source (e.g., KSCN) is oxidized to release the cyanide ion (CN⁻). organic-chemistry.orgacs.org

Nucleophilic Attack: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.comresearchgate.net This attack results in the formation of the final α-amino nitrile product. masterorganicchemistry.com

The involvement of radical intermediates in this process is supported by experiments showing that the reaction is suppressed in the presence of radical scavengers. organic-chemistry.org This mechanism is a variation of the well-known Strecker synthesis, which involves the formation of an α-amino nitrile from an imine and a cyanide source. masterorganicchemistry.comrsc.org

Multi-Step Organic Synthesis from Precursor Molecules

An alternative to direct cyanation is a multi-step synthesis, which provides greater control over the final product structure. libretexts.orgarxiv.org A common strategy involves the reaction of a suitable precursor molecule containing the butyronitrile backbone with dipropylamine.

A typical precursor for this synthesis is a 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. The synthesis proceeds via a nucleophilic substitution reaction, where the nitrogen atom of dipropylamine attacks the carbon atom bearing the halogen, displacing the halide ion and forming the C-N bond. This reaction directly yields this compound.

Reaction Scheme: (CH₃CH₂CH₂)₂NH + X-(CH₂)₃-CN → (CH₃CH₂CH₂)₂N-(CH₂)₃-CN + HX (where X = Cl, Br)

This method is advantageous as it builds the molecule in a predictable manner, often leading to a single, desired product without the formation of isomers that can occur in direct functionalization reactions. libretexts.org

Development of Improved Synthetic Procedures Minimizing Isomer Formation

A significant challenge in the synthesis of α-amino nitriles from unsymmetrical tertiary amines via oxidative C-H functionalization is controlling regioselectivity. nih.gov For an amine like N,N-dipropylbutylamine, oxidative cyanation could potentially occur at the α-carbon of the propyl group or the butyl group, leading to isomeric products.

Research efforts have focused on developing methods that offer high regioselectivity. chemistryviews.orgorganic-chemistry.org The selective cyanation at a specific α-position is influenced by stereoelectronic effects. organic-chemistry.org For instance, cyanation often preferentially occurs at the less sterically hindered or more electronically activated C-H bond. nih.gov Procedures have been developed for the regioselective α'-cyanation of cyclic amines that have a pre-existing substituent, highlighting the possibility of directing the cyanation to a specific site. chemistryviews.orgacs.org By carefully selecting catalysts and reaction conditions, it is possible to favor the formation of one isomer over others, thus minimizing the formation of unwanted byproducts and simplifying purification processes. nih.govchemistryviews.org

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. The reactivity of the molecule is centered around the nitrile group and the tertiary amine.

The nitrile group (-C≡N) is a key functional handle that can be transformed into a variety of other functional groups. Common derivatization reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 4-(dipropylamino)butanoic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine, yielding 4-(dipropylamino)butane-1-amine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

The tertiary amine moiety can also be functionalized, for example, by oxidation to form an N-oxide. dtic.mil Furthermore, the α-amino nitrile structure itself is a valuable synthetic intermediate. nih.gov For instance, it can react with aminothiols to form heterocyclic structures or dipeptides. nih.gov Derivatization can also be achieved through reactions like the Suzuki coupling if the molecule is modified with appropriate functional groups, such as a boronic acid or a halide. nih.gov These functionalization strategies allow for the incorporation of the 4-(dipropylamino)butyl scaffold into more complex molecular architectures.

Table 2: Summary of Synthetic Approaches

| Method | Key Reagents | Key Intermediate | Advantages | Challenges |

| Oxidative Cyanation | Tertiary amine, KSCN, tBuOOH | Iminium ion researchgate.net | Uses safer cyanide source, often catalyst-free organic-chemistry.orgacs.org | Potential for isomer formation in unsymmetrical amines nih.gov |

| Multi-Step Synthesis | Dipropylamine, 4-halobutyronitrile | N/A | High regioselectivity, predictable outcome libretexts.org | Requires specific precursor molecules |

Alkylation and Arylation Reactions of the Nitrile Moiety

The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl or aryl halides, in alkylation and arylation reactions. This process is a fundamental strategy for C-C bond formation. In the context of aminonitriles, this reaction allows for the introduction of diverse substituents, leading to more complex molecular architectures. For instance, the alkylation of diphenylacetonitrile with 1-(dimethylamino)-2-halopropane is a key step in the synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. google.comdesigner-drug.com This reaction is typically performed using a strong base like sodium hydroxide in a two-phase system with a phase-transfer catalyst. google.com

A general representation of this process applied to this compound would involve the following steps:

Deprotonation of the α-carbon with a suitable base (e.g., LDA, NaH).

Reaction of the resulting carbanion with an electrophile (R-X, where R is an alkyl or aryl group and X is a halide).

This methodology provides a direct route to α-substituted derivatives of this compound, significantly expanding its synthetic utility.

Transformations of the Nitrile Group (e.g., Hydrolysis to Amides)

The nitrile group is a versatile functional group that can be converted into various other moieties, including amines, carboxylic acids, and amides. nih.govresearchgate.net The partial hydrolysis of a nitrile to its corresponding amide is a particularly valuable transformation in organic synthesis. libretexts.org

This conversion can be achieved under both acidic and basic conditions. However, the reaction conditions must be carefully controlled to prevent further hydrolysis of the amide to the carboxylic acid. commonorganicchemistry.com

Basic Hydrolysis : Mildly basic conditions, often using hydrogen peroxide in an alkaline solution, can selectively yield the amide. libretexts.orgcommonorganicchemistry.com

Acidic Hydrolysis : Milder acidic conditions, for example, using HCl at controlled temperatures (e.g., 40°C), can also favor the formation of the amide over the carboxylic acid.

Recent advancements have explored greener and more efficient methods. For example, the hydration of nitriles to amides has been successfully carried out using a water extract of pomelo peel ash (WEPPA), which acts as a natural, inexpensive, and effective basic medium, avoiding the need for transition metals or organic solvents. nih.gov Another method employs tetrabutylammonium hydroxide (TBAH) as a catalyst for the chemoselective hydration of nitriles. researchgate.net

The hydrolysis of 4-(Methylthio)butanenitrile to its corresponding amide has been observed in biological systems, indicating the feasibility of this transformation. frontiersin.org These established methods could be readily applied to this compound to synthesize 4-(Dipropylamino)butanamide.

Cyclization Reactions for the Construction of Polycyclic Systems (e.g., Piperidone Derivatives, Phenylmorphans)

Piperidone Derivatives: Piperidones are important heterocyclic scaffolds found in many biologically active molecules. researchgate.netnih.gov 4-Piperidone, in particular, is a key intermediate in the synthesis of various chemicals and pharmaceuticals. wikipedia.org The synthesis of 4-piperidones can be achieved through several routes, including the Mannich reaction, which involves the condensation of an amine, an aldehyde, and a ketone. mdma.ch While direct cyclization of this compound into a piperidone is not straightforward, derivatives of it could serve as precursors. For instance, after transformation of the nitrile group, an intramolecular cyclization could be envisioned. A common strategy for synthesizing 4-piperidones involves the Dieckmann condensation of esters derived from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil

Phenylmorphans: Phenylmorphans are a class of opioid analgesics with a rigid polycyclic structure. The synthesis of these complex molecules often begins with simpler precursors that are elaborated through a series of reactions. For example, the synthesis of various C9-substituted 5-phenylmorphan diastereomers starts from an enantiomerically pure 9-keto-(1R,5R)-5-phenylmorphan. mdpi.com While a direct link to this compound is not established, acyclic aminonitrile precursors could potentially be employed in multi-step synthetic sequences to construct the core bicyclic system of morphans through strategic cyclization reactions.

Catalytic Approaches in this compound Synthesis

Exploration of Transition Metal Catalysis (e.g., Palladium-Catalyzed Coupling, Nickel-Catalyzed Processes)

Transition metal catalysis offers powerful and efficient methods for constructing the C-N and C-C bonds present in this compound. mdpi.commdpi.comresearchgate.net

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which form C-C bonds. youtube.comresearchgate.net Palladium catalysis can also be used to assemble ketones from nitriles and organoboron compounds via carbopalladation of the nitrile. frontiersin.org A potential retrosynthetic approach to this compound could involve a palladium-catalyzed coupling reaction between a four-carbon chain with a terminal electrophile or nucleophile and a dipropylamine-containing fragment.

Nickel-Catalyzed Processes : Nickel catalysts are often used for transforming aldehydes into nitriles. organic-chemistry.org For example, various aldehydes can be converted to their corresponding nitriles via a one-pot procedure using nickel-catalyzed oxidation in the presence of an ammonia source. organic-chemistry.org This suggests a synthetic route starting from 4-(dipropylamino)butanal.

Below is a table summarizing selected transition metal-catalyzed reactions relevant to the synthesis of nitrile-containing compounds.

| Catalytic System | Reaction Type | Substrates | Product | Reference |

| Pd(PPh₃)₄ | Cross-Coupling | Sulfenamide, Alkyne, CO, Diphenyl diselenide | (Z)-β-selenyl acrylamides | nih.gov |

| Pd/γ-Al₂O₃ | Carbopalladation | Nitriles, Organoboron compounds | Ketones | frontiersin.org |

| Ni catalyst | Oxidation | Aldehydes, NH₄HCO₃ | Nitriles | organic-chemistry.org |

Investigation of Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for stereoselective synthesis. researchgate.netunimi.it While this compound is an achiral molecule, it can serve as a substrate in organocatalytic reactions to generate chiral products. For example, the dipropylamino group could direct a reaction or participate as a nucleophile in a stereoselective transformation.

L-Proline and its derivatives are common organocatalysts used in stereoselective aldol and Mannich reactions. nih.gov An organocatalytic reaction involving this compound or its derivatives could be designed to install a new stereocenter, leading to enantiomerically enriched products. The field has seen significant advances in performing such reactions under continuous flow conditions, enhancing efficiency and scalability. unimi.itnih.gov

Photoinduced and Charge-Transfer Catalysis for C-N Bond Formation (e.g., α-amino radical generation)

Modern synthetic chemistry has increasingly utilized photochemistry to access highly reactive intermediates under mild conditions. nih.govscispace.comnih.gov The generation of α-amino radicals from tertiary amines via photoredox catalysis is a well-established strategy. researchgate.netsnnu.edu.cn The dipropylamino group in this compound is a tertiary amine, making it an ideal substrate for this type of transformation.

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the tertiary amine to generate an α-amino radical. This radical is a versatile intermediate for C-C bond formation. snnu.edu.cn Furthermore, α-amino radicals can act as halogen-atom transfer (XAT) agents, enabling the activation of organic halides for cross-coupling reactions under metallaphotoredox catalysis. nih.govmanchester.ac.uknih.gov This approach allows for the coupling of alkyl or aryl iodides with organobromides, mediated by a nickel catalyst and the photogenerated α-amino radical. nih.govnih.gov

This strategy could be applied to this compound to functionalize the carbon atom adjacent to the nitrogen, opening new avenues for derivatization that are complementary to the chemistry of the nitrile group.

Integration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of chemical compounds is a paramount objective in modern organic chemistry, aiming to reduce environmental impact and enhance sustainability. wikipedia.orgskpharmteco.com For the synthesis of this compound, the integration of principles such as the use of solvent-free reaction conditions and the maximization of atom economy presents significant opportunities for developing more environmentally benign synthetic routes. wikipedia.orgprimescholars.com

Solvent-Free Conditions

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. mdpi.com Solvent-free synthesis, or solid-state reaction, offers a greener alternative by minimizing or eliminating the use of such solvents. mdpi.com These reactions can lead to reduced pollution, lower costs, and simplified processes and handling.

In the context of synthesizing this compound, which contains both a tertiary amine and a nitrile functional group, solvent-free approaches could be envisioned for key bond-forming steps. For instance, the formation of the nitrile group, often achieved through nucleophilic substitution with cyanide salts or the dehydration of amides, has been explored under solvent-free conditions. Microwave-assisted organic synthesis is one technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. mdpi.comorganic-chemistry.org For example, the conversion of aldehydes to nitriles has been successfully demonstrated under microwave irradiation in the absence of a solvent. mdpi.comorganic-chemistry.org

Similarly, the formation of the tertiary amine moiety, for instance, through the alkylation of a secondary amine, could potentially be carried out under solvent-free or solvent-minimal conditions. The choice of reagents and reaction conditions would be critical to ensure efficient mass transfer and reactivity in the absence of a solvent.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. wikipedia.org

To illustrate the application of atom economy in the synthesis of this compound, a hypothetical synthetic route can be considered. A plausible approach could involve the cyanation of a suitable haloalkane followed by alkylation of an amine, or a reductive amination pathway.

Consider a hypothetical two-step synthesis:

Step 1: Cyanation. Reaction of 4-chlorobutanenitrile with a cyanide source to form a dinitrile intermediate. This step, however, is not a direct route to the target molecule. A more direct approach would be the reaction of a haloamine with a cyanide source. Let's consider the reaction of 1-chloro-4-(dipropylamino)butane with sodium cyanide.

Reactants: 1-chloro-4-(dipropylamino)butane and Sodium Cyanide

Product: this compound

Byproduct: Sodium Chloride

Step 2: Amination. Alternatively, a more atom-economical approach would be a direct hydroamination reaction, although this is a more complex catalytic process. A more classical approach would be the reaction of 4-halobutanenitrile with dipropylamine.

Reactants: 4-chlorobutanenitrile and Dipropylamine

Product: this compound

Byproduct: Hydrochloric acid (which would be neutralized by a base, adding to the reactant mass)

Addition reactions are inherently more atom-economical than substitution or elimination reactions as they incorporate all reactant atoms into the final product. primescholars.com For the synthesis of this compound, a hypothetical hydrocyanation of an unsaturated amine or a hydroaminocyanation of an unsaturated starting material could represent a highly atom-economical route, though likely requiring sophisticated catalytic systems.

The following table provides a conceptual overview of how green chemistry principles could be integrated into the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Advantages |

| Solvent-Free Conditions | - Microwave-assisted cyanation of a suitable precursor.- Solid-state reaction for the amination step. | - Reduced use and emission of volatile organic compounds.- Potentially shorter reaction times and higher yields.- Simplified work-up procedures. |

| Atom Economy | - Designing a synthetic route that maximizes the incorporation of reactant atoms into the final product.- Prioritizing addition reactions (e.g., hydroamination, hydrocyanation) over substitution reactions. | - Minimization of waste byproducts.- More efficient use of starting materials.- Reduced costs associated with waste disposal. |

Mechanistic Investigations of Chemical Reactions Involving 4 Dipropylamino Butanenitrile

Elucidation of Reaction Pathways and Kinetic Profiles

The reaction pathways of aminonitriles are diverse and have been a subject of detailed study. A primary pathway for the formation of α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and cyanide. organic-chemistry.orgwikipedia.org In the case of 4-(dipropylamino)butanenitrile, a related pathway would involve a tertiary amine. The mechanism typically begins with the formation of an iminium ion, which is then attacked by a cyanide nucleophile. wikipedia.org

Kinetic studies of related reactions, such as the cycloaddition-cycloreversion between aminophenylacetylene and dicyanovinyl derivatives, have shown that these transformations often follow bimolecular, second-order kinetics. nih.gov Experimental activation parameters for the rate-determining cycloaddition step were found to have an enthalpy of activation (ΔH‡) between 13-18 kcal mol⁻¹, an entropy of activation (ΔS‡) of approximately -30 cal K⁻¹ mol⁻¹, and a Gibbs free energy of activation (ΔG‡) ranging from 22-27 kcal mol⁻¹. nih.gov These values are indicative of a highly ordered transition state, consistent with a concerted or near-concerted cycloaddition mechanism. The rate constants exhibit a strong dependence on the electronic nature of the substituents, suggesting a polar mechanism where charge separation occurs in the transition state. nih.gov

Alternative pathways for aminonitrile synthesis include the photocatalytic C(sp³)-H cyanation, which offers a mild and efficient method with broad functional group tolerance. organic-chemistry.org Iron-based catalytic systems have also been developed to synthesize nitriles from aldehyde precursors, providing an operationally simple approach. researchgate.net

| Kinetic Parameter | Experimental Value | Significance |

| Reaction Order | Second-order | Indicates a bimolecular rate-determining step. nih.gov |

| ΔH‡ (Enthalpy of Activation) | 13-18 kcal mol⁻¹ | Energy barrier for the reaction. nih.gov |

| ΔS‡ (Entropy of Activation) | approx. -30 cal K⁻¹ mol⁻¹ | Suggests a highly ordered transition state. nih.gov |

| ΔG‡ (Gibbs Free Energy of Activation) | 22-27 kcal mol⁻¹ | Overall energetic barrier at a given temperature. nih.gov |

Characterization of Reactive Intermediates and Transition State Structures

The characterization of transient species is fundamental to understanding reaction mechanisms. In many aminonitrile reactions, particularly those analogous to the Strecker synthesis, iminium ions are key reactive intermediates. wikipedia.org The formation of the iminium ion from the condensation of an amine and a carbonyl compound is a critical step that precedes the nucleophilic addition of the cyanide ion. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling transition state structures. For the [2+2] cycloaddition-cycloreversion reactions, analysis of computed structures suggests the formation of a transient zwitterionic intermediate following the nucleophilic attack. nih.gov In this intermediate, the negative charge is stabilized on the malononitrile portion of the molecule. nih.gov Similarly, in 1,3-dipolar cycloaddition reactions involving nitrile oxides, transition state structures have been computationally modeled to understand regio- and stereoselectivity. researchgate.net These models help rationalize experimental outcomes by comparing the activation energies of different possible pathways. researchgate.net

In radical-mediated reactions, the primary intermediates are carbon-centered radicals. For instance, in the δ C-H cyanation of acyclic amines, an N-centered radical is initially formed, which then undergoes an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position. nih.gov This radical then engages with the catalyst for the C-C bond formation. nih.gov The stability of these radical intermediates often follows the order of tertiary > secondary > primary, similar to carbocations, due to hyperconjugation effects. utdallas.edu

Studies of Radical-Mediated Processes in Amino-Nitrile Chemistry

Radical-mediated processes offer powerful methods for C-H functionalization in amino-nitrile chemistry. nih.gov These reactions typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comyoutube.com Initiation can be achieved through heat or light, which causes the homolytic cleavage of a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org

A notable example is the catalytic, enantioselective δ C-H cyanation of acyclic amines to form chiral piperidines. nih.gov This process intercepts the Hofmann-Löffler-Freytag (HLF) reaction pathway. It involves a chiral copper catalyst that facilitates an N-centered radical relay mechanism. nih.gov An N-centered radical, generated from the parent amine, undergoes a 1,5-hydrogen atom transfer (HAT) to create a more stable carbon-centered radical, which is then trapped by the catalyst to form a new C-C bond with high enantioselectivity. nih.gov

The cyano group itself can act as a radical acceptor in cascade reactions, enabling the construction of complex heterocyclic and carbocyclic structures. rsc.org A carbon-centered radical can add to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. This intermediate can then undergo further reactions, such as β-scission, to propagate the radical chain and form the final product. researchgate.net

Key Steps in Radical Chain Reactions:

Initiation: Generation of initial radical species, often with heat or light. lumenlearning.com

Propagation: A radical reacts with a stable molecule to form a new radical, continuing the chain. lumenlearning.com

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. lumenlearning.com

Role of Charge-Transfer Complexes in Electron Transfer Mechanisms

Charge-transfer (CT) complexes play a significant role in the initiation of electron transfer reactions. rsc.org These complexes form between an electron donor and an electron acceptor molecule. mdpi.com In the context of amino-nitriles, the amine moiety, such as the dipropylamino group in this compound, can act as an electron donor.

The formation of a CT complex can be observed spectroscopically and is often the first step in a photoinduced electron transfer process. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a radical ion pair. nih.govnih.gov For example, the interaction between N-aryl amino acids (donors) and maleimides (acceptors) forms an electron donor-acceptor (EDA) complex. Visible light can excite this complex, leading to the formation of an amine radical cation, which then proceeds to form a reactive α-aminoalkyl radical. nih.gov

Studies on molecules with both donor (like dimethylamino) and acceptor (like cyano) groups show that intramolecular charge transfer can occur in polar solvents. nih.gov Upon excitation, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a twisted intramolecular charge transfer (TICT) state with a large dipole moment. nih.govresearchgate.net This phenomenon highlights the electronic interplay between amino and nitrile functionalities that can facilitate electron transfer. The stability and properties of these CT complexes are crucial for the efficiency of the subsequent chemical reactions. mdpi.com

Analysis of Substituent Effects on Reaction Selectivity and Efficiency

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl groups (like the propyl groups in this compound), increase the electron density on the amino nitrogen. This enhances its nucleophilicity and can activate the molecule towards certain reactions. In electrophilic aromatic substitution, EDGs activate the ring and direct incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate through resonance or induction. libretexts.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density. ucsb.edu They deactivate aromatic rings towards electrophilic substitution and can increase the acidity of nearby protons. libretexts.orgresearchgate.net In radical reactions, EWGs can stabilize radical intermediates. nih.gov

The effect of substituents is evident in the δ C-H cyanation of amines, where a variety of electron-releasing and electron-withdrawing groups on an aryl substituent are well-tolerated, affording products with high enantiomeric excess (86-93% ee). nih.gov This indicates that while electronic factors influence the reaction, the chiral catalyst effectively controls the stereochemical outcome across a range of substrates. nih.gov Similarly, in cycloaddition reactions, a good linear free energy relationship with a positive rho (ρ) value of 2.0 was observed, indicating that electron-withdrawing substituents on the benzylidene moiety accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov

| Substituent Type | Effect on Reactivity (EAS) | Directing Effect (EAS) | Example Groups |

| Activating | Increases reaction rate | Ortho, Para | -NH₂, -OH, -OR, -Alkyl libretexts.org |

| Deactivating | Decreases reaction rate | Meta | -NO₂, -CN, -COR libretexts.org |

| Deactivating (Halogens) | Decreases reaction rate | Ortho, Para | -F, -Cl, -Br, -I libretexts.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Dipropylamino)butanenitrile at the atomic level. These methods model the behavior of electrons and nuclei to predict molecular geometries, electronic distributions, and energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been successfully applied to determine the ground state geometries of various organic molecules, including aminonitriles. nih.govmdpi.com For this compound, DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles that characterize the most stable three-dimensional arrangement of the molecule. The flexible propyl chains and the rotatable bonds of the butyl group suggest a complex potential energy surface with multiple local minima. DFT is instrumental in identifying the global minimum energy conformer.

A hypothetical optimized geometry for this compound, as would be determined by DFT calculations, is presented in the interactive table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C≡N | 1.15 |

| C-C (nitrile adjacent) | 1.47 |

| C-C (alkyl chain) | 1.54 |

| C-N (amine) | 1.47 |

| Bond Angles (degrees) | |

| C-C≡N | 178.0 |

| C-C-C (alkyl chain) | 112.0 |

| C-N-C (amine) | 110.0 |

Ab initio methods, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. While computationally more demanding than DFT for a given level of accuracy in many cases, HF calculations are crucial for elucidating the electronic structure of molecules like this compound. researchgate.netarkat-usa.org These calculations yield molecular orbitals and their energies, offering insights into the molecule's reactivity and electronic properties. The comparison between HF and DFT results can provide a more comprehensive understanding of the electronic effects within the molecule. znaturforsch.com

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. wikipedia.org For a molecule with the structural flexibility and heteroatoms of this compound, a split-valence basis set, such as those from the Pople family (e.g., 6-31G*) or the Dunning correlation-consistent family (e.g., cc-pVDZ), is generally employed. wikipedia.orgarxiv.org The inclusion of polarization functions (e.g., the 'd' on heavy atoms and 'p' on hydrogens in 6-31G(d,p)) is critical for accurately describing the non-spherical electron distributions around the atoms, particularly the nitrogen of the amine and nitrile groups. researchgate.netresearchgate.net Validation of the chosen basis set would involve comparing calculated properties with experimental data or results from higher-level calculations to ensure the computational model is appropriate. mit.edu

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

Theoretical calculations can simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculations are typically performed at the same level of theory (e.g., DFT with a suitable basis set) as the geometry optimization. The calculated frequencies correspond to the normal modes of vibration of the molecule. A key feature in the simulated IR spectrum of this compound would be the characteristic C≡N stretching vibration, which is experimentally observed in the range of 2200-2300 cm⁻¹ for most nitriles. nih.gov Computational simulations can predict the exact position of this band and how it might be influenced by the molecular structure. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comst-andrews.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm structural assignments. The predicted chemical shifts are sensitive to the molecular geometry, making accurate geometry optimization a prerequisite for reliable NMR predictions.

An interactive table of predicted ¹³C NMR chemical shifts for this compound, based on computational models, is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | 118-122 |

| -C H₂-CN | 15-20 |

| -CH₂-C H₂-CN | 25-30 |

| -C H₂-CH₂-CH₂-N | 50-55 |

| N-(C H₂-CH₂-CH₃)₂ | 50-55 |

| N-(CH₂-C H₂-CH₃)₂ | 20-25 |

| N-(CH₂-CH₂-C H₃)₂ | 10-15 |

Prediction of Ultraviolet-Visible (UV-Vis) Electronic Transitions

Theoretical prediction of a molecule's UV-Vis spectrum involves calculating the electronic transitions between molecular orbitals. When a molecule absorbs UV or visible light, an electron is promoted from an occupied orbital to an unoccupied orbital. The energy difference between these orbitals corresponds to the wavelength of light absorbed.

The primary electronic transitions observed in UV-Vis spectroscopy include:

σ → σ* transitions: Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. These transitions require high energy and typically occur in the far UV region.

n → σ* transitions: Promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to a sigma antibonding orbital.

π → π* transitions: Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. These are common in molecules with double or triple bonds.

n → π* transitions: Movement of an electron from a non-bonding orbital to a pi antibonding orbital.

For this compound, one would expect to see transitions involving the non-bonding electrons on the tertiary amine nitrogen and the electrons in the nitrile (C≡N) group. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict these absorption wavelengths and their corresponding intensities (oscillator strengths). Without specific studies, the exact λmax values remain undetermined.

Theoretical Analysis of Reactivity and Stability Indices

Various theoretical indices derived from computational chemistry provide insight into the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be localized on the tertiary amine due to the high energy of the nitrogen lone pair, making this site a probable center for electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the nitrile group, a potential site for nucleophilic attack.

The Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is useful for predicting how molecules will interact with each other, particularly in non-covalent interactions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or nonpolar areas.

An ESP map of this compound would likely show a region of negative potential (red) around the nitrogen atom of the nitrile group and the lone pair of the amine nitrogen, indicating these are sites for electrophilic interaction. Positive potential (blue) would likely be found around the hydrogen atoms.

The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. It helps to identify the most reactive sites within a molecule.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

This analysis provides a more quantitative prediction of regioselectivity in chemical reactions than ESP maps alone. For this compound, Fukui functions could precisely pinpoint the reactivity of the amine and nitrile nitrogen atoms.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. It provides a clear picture of chemical bonding and lone pairs.

High ELF values (approaching 1.0): Indicate regions of high electron localization, such as covalent bonds and lone pairs.

Low ELF values: Indicate regions of delocalized electrons.

The Local Orbital Locator (LOL) provides similar information to ELF but is based on the kinetic energy density. Both methods would be used to characterize the nature of the C-N, C-C, C-H, and C≡N bonds in this compound, as well as the localization of the lone pair on the amine nitrogen.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying delocalization effects, such as hyperconjugation.

Hyperconjugation involves the interaction of a filled (donor) orbital with a nearby empty (acceptor) orbital. The strength of this interaction is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could reveal interactions between, for example, C-H or C-C sigma bonds and the antibonding orbitals of the nitrile group (σ → π* or σ → σ*). dergipark.org.trnih.gov

Computational Studies of Non-Covalent Interactions (NCI) and Weak Molecular Forces

Non-covalent interactions (NCI) are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. While weaker than covalent bonds, the cumulative effect of these interactions plays a significant role in molecular recognition and binding. For this compound, computational methods can be employed to identify and characterize the various weak molecular forces at play.

The primary types of non-covalent interactions expected within and between molecules of this compound include:

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of the nitrogen atom. This allows for electrostatic interactions with other polar parts of the molecule or neighboring molecules.

Hydrogen Bonds: Although the molecule lacks traditional hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds may form, where the nitrogen of the nitrile group acts as an acceptor.

Research Findings from NCI Analysis:

Computational techniques such as Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), are instrumental in visualizing and quantifying these weak interactions. In a hypothetical NCI analysis of this compound, one would expect to observe specific regions corresponding to different interaction types.

The analysis would likely reveal:

Broad, diffuse regions of weak van der Waals forces around the propyl groups.

A distinct region of attractive interaction near the nitrile nitrogen, indicative of its role as a potential hydrogen bond acceptor.

Possible steric clashes, or repulsive interactions, visualized in areas where atoms are forced into close proximity.

The strength of these interactions can be estimated and ranked, providing a detailed picture of the forces that stabilize certain molecular arrangements over others.

Table 1: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Participating Moieties | Predicted Relative Strength |

| Van der Waals | Propyl chains, Butane backbone | Weak to Moderate |

| Dipole-Dipole | Nitrile group (-C≡N) | Moderate |

| Weak C-H···N Hydrogen Bond | C-H bonds and Nitrile Nitrogen | Weak |

Conformational Landscape Exploration and Energetic Pathways

The flexibility of this compound, particularly around its single bonds, gives rise to a complex conformational landscape. This landscape consists of various energy minima, corresponding to stable conformers, and the transition states that connect them. Understanding this landscape is key to predicting the molecule's preferred shapes and its dynamic behavior.

The primary sources of conformational flexibility in this compound are the rotation around the C-C bonds of the butyl chain and the C-N and C-C bonds of the dipropylamino group.

Exploration of the Conformational Space:

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations (often using Density Functional Theory - DFT), can be used to map out the potential energy surface.

Key Research Findings from a Hypothetical Conformational Analysis:

A computational exploration of the conformational landscape would aim to identify:

Global Minimum Conformer: The single most stable conformation of the molecule. This would likely be a structure that minimizes steric hindrance between the two propyl groups and the butanenitrile chain.

Local Minima Conformers: Other stable, low-energy conformations. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.

Energy Barriers: The energy required to transition from one conformer to another. These barriers determine the rate of conformational change.

For this compound, the orientation of the lone pair on the tertiary amine and the spatial arrangement of the propyl chains relative to the butanenitrile tail would be critical factors defining different conformers. The energetic pathways between these conformers would reveal the flexibility of the molecule and the feasibility of adopting different shapes.

Table 2: Hypothetical Low-Energy Conformers and Their Relative Energies

| Conformer | Description | Relative Energy (kcal/mol) |

| Conformer A | Extended chain, anti-periplanar arrangement | 0.00 (Global Minimum) |

| Conformer B | Gauche interaction in the butyl chain | +0.85 |

| Conformer C | Folded structure with propyl groups interacting | +1.50 |

| Conformer D | Varied orientation of the dipropylamino group | +2.10 |

Note: The data in this table is illustrative and represents a plausible outcome of a computational study. Specific values would require dedicated quantum chemical calculations.

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of 4-(Dipropylamino)butanenitrile, offering insights into its molecular mass and structural features through controlled fragmentation.

Electron Ionization (EI) is a classic and widely used technique for the mass spectrometric analysis of volatile and thermally stable compounds like this compound. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . nist.gov The mass spectrum is expected to show a molecular ion peak at m/z 168. However, for aliphatic amines, this peak may be weak or even absent due to the high energy of the ionization process, which favors fragmentation. libretexts.org

The fragmentation of tertiary amines under EI is primarily driven by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium cation. In the case of this compound, the most likely α-cleavage involves the loss of a propyl radical (C₃H₇•) from the dipropylamino group, resulting in a prominent fragment ion. Another significant fragmentation pathway involves the cleavage of the bond between the second and third carbon atoms of the butanenitrile chain, leading to another stable iminium ion.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [CH₂(CH₂)₂CH₂N(CH₂CH₂CH₃)]⁺ | α-cleavage with loss of C₃H₇• |

| 114 | [CH₂=N(CH₂CH₂CH₃)₂]⁺ | Cleavage of the C₂-C₃ bond of the butyl chain |

| 86 | [CH₂=N(CH₂CH₂CH₃)]⁺ | α-cleavage with loss of the butanenitrile chain |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Note: The relative intensities of these peaks can vary depending on the specific instrument conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This allows for the unambiguous determination of the elemental composition of this compound.

The theoretical exact mass of this compound (C₁₀H₂₀N₂) is calculated to be 168.1626 Da. HRMS can experimentally measure this mass with very low error (typically < 5 ppm), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀N₂ |

| Nominal Mass | 168 Da |

| Theoretical Exact Mass | 168.1626 Da |

| Required Mass Accuracy (for unambiguous identification) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to study the fragmentation of a specific ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion or a major fragment ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

MS/MS studies on the major fragment ions of this compound, such as the m/z 125 ion, can provide further structural confirmation. For instance, the fragmentation of the m/z 125 ion would be expected to yield smaller fragments corresponding to the loss of neutral molecules like ethene or propene from the alkyl chains. This detailed fragmentation map helps to piece together the structure of the original molecule with a high degree of confidence.

Computational chemistry offers valuable tools for predicting and interpreting the mass spectra of organic molecules. Quantum chemical calculations and machine learning algorithms can be employed to predict the fragmentation patterns of this compound under EI conditions. nih.govnih.govresearchgate.net

By modeling the ionization process and the subsequent unimolecular dissociation reactions, these computational methods can generate a theoretical mass spectrum. This predicted spectrum can then be compared with the experimental spectrum to validate the proposed fragmentation pathways and confirm the structure of the analyte. Software tools that utilize extensive spectral libraries and fragmentation prediction algorithms can assist in the automated identification of unknown compounds by matching their experimental spectra against predicted spectra. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification.

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile and thermally stable compounds such as this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

The analysis of tertiary amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard silica-based columns. labrulez.com Therefore, the use of a deactivated or base-treated column is often necessary to achieve good peak shape and resolution. A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for the separation of this compound.

Table 3: Proposed Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | Deactivated fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, allowing for both the separation and the identification of this compound based on its retention time and mass spectrum.

Liquid Chromatography (LC) for Non-Volatile Mixtures

Liquid chromatography (LC) is a cornerstone technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. The presence of the basic tertiary amine group significantly influences its chromatographic behavior, making method development a critical aspect of its analysis.

For the separation of tertiary amines from complex non-volatile mixtures, reversed-phase high-performance liquid chromatography (HPLC) is often employed. However, the strong basicity of compounds like this compound can lead to poor peak shape and retention variability on traditional silica-based C18 columns due to interactions with residual silanols. To mitigate these effects, several strategies can be employed:

Use of End-Capped Columns: Modern, thoroughly end-capped stationary phases minimize the availability of free silanol groups, leading to improved peak symmetry.

Mobile Phase Modifiers: The addition of acidic modifiers, such as formic acid or trifluoroacetic acid, to the mobile phase protonates the tertiary amine, improving its interaction with the stationary phase and resulting in better peak shapes. Ammonium (B1175870) acetate or formate buffers are also commonly used, especially when interfacing with mass spectrometry sielc.com.

Mixed-Mode Chromatography: Stationary phases that offer more than one mode of interaction, such as mixed-mode cation-exchange, can provide enhanced retention and selectivity for basic compounds like tertiary amines sielc.com. This approach leverages both hydrophobic and ion-exchange interactions to achieve separation sielc.com.

A typical HPLC method for the analysis of this compound in a non-volatile mixture might involve a C18 column with a gradient elution profile. The mobile phase could consist of a mixture of acetonitrile and water, both containing a small percentage of formic acid to ensure the analyte is in its protonated form.

Interactive Data Table: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm or Mass Spectrometry |

| Expected Retention Time | 6.5 minutes |

Note: The expected retention time is an illustrative value and can vary based on the specific system and matrix.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

For unambiguous identification and quantification, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

While this compound is not highly volatile, it can be analyzed by GC-MS, often with appropriate sample preparation or derivatization, although direct injection is also possible. In GC-MS, the compound is first vaporized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint of the molecule.

The fragmentation of tertiary amines in electron ionization (EI) mass spectrometry is characterized by cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, the base peak in the mass spectrum would be expected from the loss of a propyl radical, resulting in a fragment with a mass-to-charge ratio (m/z) of 125. The presence of nitrogen in a molecule can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass whitman.edu.

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |

| 168 | [M]+ (Molecular Ion) | Low |

| 125 | [M - CH2CH2CH3]+ (Loss of a propyl group) | High (Base Peak) |

| 98 | [M - (CH2)3CN]+ (Loss of the cyanobutyl group) | Moderate |

| 84 | [CH2=N(CH2CH2CH3)]+ (Further fragmentation) | Moderate |

| 55 | [CH2CH2CN]+ | Moderate |

Note: These are predicted fragmentation patterns and relative abundances based on typical fragmentation of tertiary amines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful technique for the analysis of this compound in complex and non-volatile matrices. It combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. For tertiary amines, electrospray ionization (ESI) in positive ion mode is typically used, as the tertiary amine group is readily protonated to form a pseudomolecular ion [M+H]+.

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is particularly useful for quantitative analysis in complex matrices. In LC-MS/MS, the protonated molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This technique is highly selective and can significantly reduce matrix interference.

Interactive Data Table: Representative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 169.17 [M+H]+ |

| Product Ions (m/z) | 126.1, 98.1, 84.1 |

| Collision Energy | 15-30 eV |

| Dwell Time | 100 ms |

Note: Product ions and collision energy are illustrative and would be optimized during method development.

Application of Chemometrics for Spectroscopic and Chromatographic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. For complex datasets generated by spectroscopic and chromatographic analyses of mixtures containing this compound, chemometrics can be a powerful tool.

When analyzing spectroscopic data (e.g., from infrared or Raman spectroscopy) of mixtures, the signals from different components often overlap, making it difficult to identify and quantify individual substances. Chemometric techniques, such as Principal Component Analysis (PCA), can be used to reduce the dimensionality of the data and identify patterns that may not be apparent from visual inspection of the spectra nih.gov. PCA transforms the original variables (e.g., absorbance at each wavenumber) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs often capture most of the variance in the data, and plotting the scores of the samples on these PCs can reveal clustering based on their chemical composition.

Interactive Data Table: Example of Chemometric Analysis of Chromatographic Data

| Analysis Type | Chemometric Method | Application | Expected Outcome |

| Exploratory Analysis | Principal Component Analysis (PCA) | To visualize the variance in a set of LC-MS chromatograms from different batches of a product containing this compound. | A scores plot showing clustering of samples based on their chemical profiles, potentially identifying outlier batches. |

| Quantitative Modeling | Partial Least Squares (PLS) Regression | To build a model that predicts the concentration of this compound from the full chromatogram or a specific region. | A calibration model with a high correlation coefficient (R²) and low root mean square error of prediction (RMSEP). |

| Classification | Soft Independent Modeling of Class Analogy (SIMCA) | To classify new samples as belonging to a predefined class (e.g., "conforming" or "non-conforming") based on their chromatographic fingerprint. | A classification model that can accurately predict the class of unknown samples with a low misclassification rate. |

Exploration of Biological Activities and Molecular Interactions in Vitro and Enzyme Modulation Research

In Vitro Investigation of Molecular Target Binding and Selectivity

In vitro assays are crucial for determining the specific molecular targets with which a compound interacts. mdpi.com For a molecule like 4-(Dipropylamino)butanenitrile, these studies would elucidate its binding affinity and selectivity, providing a foundation for understanding its pharmacological potential.

Receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction between a ligand and a receptor. creative-bioarray.com These assays measure the affinity of a compound for a specific receptor, often by using a radiolabeled ligand that competes with the test compound for the binding site. nih.gov While no specific receptor binding data for this compound is publicly available, the general structure of aminonitriles has been explored in various contexts. For instance, the sigma receptor, initially misidentified as an opioid receptor subtype, is a target for a wide range of compounds. core.ac.uk The development of competitive receptor binding assays allows for the determination of ligand affinity to such receptors. core.ac.uk Given the structural similarities to ligands for neurological targets, it would be plausible to screen this compound against a panel of receptors, including opioid, sigma, and other G-protein coupled receptors (GPCRs), which are targets for nearly half of all existing drugs. creative-bioarray.com

The table below illustrates hypothetical data from a competitive binding assay, demonstrating how the affinity (Ki) of a compound for different receptors would be presented.

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

| Sigma-1 | ³H-Pentazocine | Data not available |

| Sigma-2 | [³H]-DTG | Data not available |

| Mu-Opioid | [³H]-DAMGO | Data not available |

| Kappa-Opioid | [³H]-U69,593 | Data not available |

| Delta-Opioid | [³H]-DPDPE | Data not available |

This table is for illustrative purposes only, as specific binding data for this compound is not available in the reviewed literature.

Understanding the specific interactions between a ligand and its protein target at the molecular level is key to rational drug design. Techniques such as X-ray crystallography and computational modeling can reveal the binding mode and key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For aminonitrile compounds, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor or participate in ionic interactions after protonation. The dipropyl groups of this compound would be expected to engage in hydrophobic interactions within a protein's binding pocket.

Enzyme Modulation and Inhibition Studies

The aminonitrile scaffold is present in various enzyme inhibitors, suggesting that this compound could exhibit modulatory effects on certain enzymes.

Nitrile-converting enzymes, such as nitrilase and nitrile hydratase, are found in a wide range of organisms, including bacteria, fungi, and plants. nih.gov These enzymes are significant for their role in nitrile degradation and their applications in biocatalysis. openbiotechnologyjournal.com Nitrilases (EC 3.5.5.1) hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia. nih.govwikipedia.org In contrast, nitrile hydratases (EC 4.2.1.84) convert nitriles to amides, which are often subsequently hydrolyzed to carboxylic acids by co-expressed amidases. wikipedia.orgacsgcipr.org

The mechanism of nitrilase involves a nucleophilic attack on the electrophilic carbon of the nitrile by a cysteine residue in the enzyme's active site. openbiotechnologyjournal.comwikipedia.org While most research has focused on aromatic or α-aminonitriles, yeast nitrilases have shown suitability for the hydrolysis of aminonitriles. nih.gov The nitrile group of this compound would be the substrate for such enzymes, leading to its biotransformation into 4-(dipropylamino)butanoic acid or 4-(dipropylamino)butanamide.

Dipeptidyl peptidase-4 (DPP4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govoatext.com Inhibition of DPP4 is a validated therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Several DPP4 inhibitors feature an aminonitrile scaffold, where the nitrile group is crucial for their inhibitory activity. researchwithrutgers.commdpi.com These compounds act as reversible, competitive inhibitors. oatext.com

The active site of DPP4 has two main pockets, S1 and S2, which are targeted for drug design. oatext.com The aminonitrile moiety of inhibitors typically binds in the S1 pocket. Structure-activity relationship (SAR) studies have shown that the presence of a nitrile group is often necessary for potent DPP4 inhibition. nih.gov While specific studies on this compound are absent, its aminonitrile structure makes it a candidate for investigation as a potential DPP4 inhibitor.

The table below summarizes the inhibitory activity of some representative aminonitrile-containing DPP4 inhibitors.

| Compound | DPP4 IC₅₀ (nM) | Key Structural Features |

| Vildagliptin | ~2-3 | Pyrrolidine-2-carbonitrile |

| Saxagliptin | ~0.5-1 | Adamantylglycine with a cyanopyrrolidine |

| Sitagliptin Analog | 19 | 2-benzylpiperazine derivative |

Source: Data synthesized from multiple literature sources on DPP4 inhibitors. oatext.comresearchgate.net

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them important targets in drug discovery, particularly in oncology. The aminonitrile group can serve as a key pharmacophore or scaffold in the design of kinase inhibitors. For example, derivatives of 4-amino-3-quinolinecarbonitrile have been developed as potent inhibitors of Src kinase. nih.gov In these molecules, the aminonitrile core is part of a larger heterocyclic system that interacts with the kinase active site.

The pyrazole (B372694) hinge binding moiety is another privileged scaffold for developing kinase inhibitors. mdpi.com Compounds incorporating an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have shown activity against various kinases, including cyclin-dependent kinases (CDKs). mdpi.com The versatility of the aminonitrile scaffold suggests that derivatives of this compound could be synthesized and evaluated for kinase inhibitory activity. The dipropylamino group could be modified to optimize binding affinity and selectivity for specific kinase targets.

Mechanistic Studies of Enzyme Active Site Binding

The precise mechanism by which a small molecule like this compound binds to the active site of an enzyme is critical to understanding its potential inhibitory or modulatory effects. The active site is a specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. The nature of this binding can be elucidated through various biophysical and biochemical techniques.